molecular formula C9H9N3O3S B13637045 Ethyl 5-(4-methylthiazol-5-yl)-1,2,4-oxadiazole-3-carboxylate

Ethyl 5-(4-methylthiazol-5-yl)-1,2,4-oxadiazole-3-carboxylate

Cat. No.: B13637045
M. Wt: 239.25 g/mol
InChI Key: ROWNAEOTYLRQOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-(4-methylthiazol-5-yl)-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound features a unique structure combining a thiazole ring and an oxadiazole ring, which imparts a range of biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(4-methylthiazol-5-yl)-1,2,4-oxadiazole-3-carboxylate typically involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, leading to the formation of an ester compound during the early stages of synthesis . This reaction is followed by cyclization and further functionalization to introduce the oxadiazole ring.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and purity. The use of continuous flow reactors and automated synthesis platforms can enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-(4-methylthiazol-5-yl)-1,2,4-oxadiazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

Ethyl 5-(4-methylthiazol-5-yl)-1,2,4-oxadiazole-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-(4-methylthiazol-5-yl)-1,2,4-oxadiazole-3-carboxylate involves its interaction with various molecular targets:

Comparison with Similar Compounds

Comparison: Ethyl 5-(4-methylthiazol-5-yl)-1,2,4-oxadiazole-3-carboxylate is unique due to its combined thiazole and oxadiazole rings, which confer distinct chemical reactivity and biological activity. Unlike other thiazole derivatives, this compound exhibits a broader spectrum of antimicrobial and antifungal activities, making it a versatile candidate for various applications .

Properties

Molecular Formula

C9H9N3O3S

Molecular Weight

239.25 g/mol

IUPAC Name

ethyl 5-(4-methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazole-3-carboxylate

InChI

InChI=1S/C9H9N3O3S/c1-3-14-9(13)7-11-8(15-12-7)6-5(2)10-4-16-6/h4H,3H2,1-2H3

InChI Key

ROWNAEOTYLRQOJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC(=N1)C2=C(N=CS2)C

Origin of Product

United States

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